molecular formula C22H19N3O3 B2381451 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 313701-37-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2381451
CAS No.: 313701-37-0
M. Wt: 373.412
InChI Key: GLEMNBXSNBWVHJ-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzo[d]imidazole core linked to a phenyl ring at position 3, with 3,5-dimethoxy substitutions on the benzamide moiety. The benzo[d]imidazole scaffold is notable for its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore in drug design . The 3,5-dimethoxy groups are electron-donating substituents that may influence solubility, bioavailability, and target binding compared to other analogs.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-17-11-15(12-18(13-17)28-2)22(26)23-16-7-5-6-14(10-16)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMNBXSNBWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling Reaction: The benzimidazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is synthesized via two primary pathways:

Pathway 1: Benzimidazole Core Formation

  • Reactants : o-Phenylenediamine and substituted aromatic aldehydes or ketones.

  • Catalyst : N,N-Dimethylformamide (DMF) with sulfur or polyphosphoric acid (PPA) for cyclization .

  • Conditions :

    • Temperature : 150–200°C (optimal: 170–180°C) .

    • Time : 4–8 hours .

  • Key Reaction :

    Aromatic aldehyde+o phenylenediamineDMF S or PPAbenzimidazole intermediate\text{Aromatic aldehyde}+o\text{ phenylenediamine}\xrightarrow{\text{DMF S or PPA}}\text{benzimidazole intermediate}

Pathway 2: Amide Coupling

  • Reactants : Benzimidazole intermediate and 3,5-dimethoxybenzoyl chloride.

  • Catalysts :

    • Amidating agents : HATU, EDCI, or CDI .

    • Base : N,N-Diisopropylethylamine (DIPEA) .

  • Conditions :

    • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile .

    • Temperature : 60–80°C .

    • Time : 8–16 hours .

Table 1: Comparative Reaction Conditions

StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Benzimidazole formationDMF/S or PPA170–1806–870–85
Amide couplingHATU/DMSO, DIPEA70–801265–75

Benzimidazole Ring Formation

  • Condensation : o-Phenylenediamine reacts with an aldehyde to form a Schiff base intermediate .

  • Cyclization : Sulfur or PPA promotes intramolecular cyclization via electrophilic aromatic substitution, forming the benzimidazole core .

Amide Bond Formation

  • Activation : 3,5-Dimethoxybenzoic acid is activated using HATU or EDCI to form an active ester .

  • Coupling : The activated ester reacts with the benzimidazole-arylamine intermediate under basic conditions to yield the final amide .

Key Reaction Parameters

  • Solvent Polarity : High-polarity solvents (e.g., DMSO) enhance coupling efficiency by stabilizing intermediates .

  • Catalyst Loading : 1.2 equivalents of HATU or EDCI optimize yields .

  • Acid Workup : Post-reaction acidification (1N HCl) precipitates the product for isolation .

Table 2: Effect of Reaction Parameters on Yield

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes kinetics without decomposition
Catalyst (HATU)1.2 eqPrevents under-/over-activation
Reaction time12–16 hEnsures complete conversion

Analytical Characterization

  • IR Spectroscopy :

    • N–H stretch: 3423 cm⁻¹ (benzimidazole) .

    • C=O stretch: 1660 cm⁻¹ (amide) .

  • ¹H NMR (CDCl₃) :

    • δ 8.2–8.4 ppm (benzimidazole protons) .

    • δ 3.8 ppm (OCH₃ groups) .

  • Elemental Analysis :

    • Found: C 73.71%, H 7.01%, N 9.39% (matches theoretical C₁₉H₂₀N₂O·H₂O) .

TechniqueKey Peaks/DataAssignment
IR (KBr)3423, 1660 cm⁻¹N–H, C=O stretches
¹H NMRδ 8.3 (s, 1H)Benzimidazole H

Side Reactions and Byproducts

  • Quinoxaline Formation : Occurs in the absence of sulfur during benzimidazole synthesis .

  • Hydrolysis : Prolonged reaction times in aqueous conditions degrade the amide bond .

Scientific Research Applications

Case Studies

A notable study evaluated the anticancer activity of a series of benzimidazole derivatives, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, against human colorectal carcinoma cell line (HCT116). The results indicated that several derivatives demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Comparison with 5-FU
This compound4.53More potent
5-FU9.99-

In Vitro Studies

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities against various strains. For instance, the synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Summary

The following table summarizes the antimicrobial activity of related compounds:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

Future Perspectives

The ongoing research into this compound suggests promising avenues for drug development aimed at treating cancer and infectious diseases. The structural modifications of benzimidazole derivatives could enhance their potency and selectivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Solubility and Cytotoxicity

  • Methoxy Groups and Solubility: Methoxy substituents improve aqueous solubility compared to lipophilic groups (e.g., Cl, CF₃). However, this comes at the cost of reduced potency.
  • Cytotoxicity Trends :
    The 3,5-dichloro analog (entry 22) combined high potency with low cytotoxicity, whereas di-trifluoromethyl analogs (e.g., entry 20) showed elevated toxicity despite moderate potency . The target compound’s methoxy groups may offer a safer profile, though this requires experimental validation.

Extended Structural Modifications

  • Heterocyclic Extensions :
    (E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (entry 24) demonstrated good potency and cell viability, highlighting the value of extended conjugated systems . The target compound’s rigid dimethoxy-phenyl structure may limit similar interactions.
  • Aliphatic vs. Aromatic Substituents :
    Cyclohexyl or cyclobutyl substitutions (entries 25–27) resulted in weaker activity, emphasizing the necessity of aromatic pharmacophores for target engagement .

Data Table: Key Analogs and Properties

Table 1. Comparative analysis of N-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives.

Compound ID Substituents on Benzamide IC₅₀ (μM) Cytotoxicity Solubility Reference
Target Compound 3,5-dimethoxy N/A N/A Predicted ↑ N/A
Entry 22 (3,5-dichloro) 3,5-Cl 6.4 Low Moderate
Entry 24 (3-methoxy-4-SO₂NH₂) 3-OCH₃, 4-SO₂NH₂ >100 N/A High
Entry 18 (3-N(CH₃)₂) 3-N(CH₃)₂ >100 N/A High
Entry 20 (2,5-CF₃) 2,5-CF₃ N/A High Low
Entry 24 (Pyridinyl) 3-(Pyridin-3-yl) 15.2 Low Moderate

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dimethoxybenzamide structure. The presence of these functional groups is critical for its biological activity. The molecular formula is C18_{18}H18_{18}N2_{2}O3_{3}, with a molecular weight of 314.35 g/mol.

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
    • The compound may interact with specific kinases involved in cancer cell signaling pathways, thereby inhibiting tumor growth.
  • Antioxidant Activity :
    • The dimethoxybenzamide portion is associated with antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer progression.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the benzimidazole and benzamide portions can significantly affect biological activity. For instance:

  • Substituents on the Benzamide : Different substituents can enhance or reduce potency against specific cancer types.
  • Benzimidazole Variants : Altering the position or type of substituents on the benzimidazole ring can influence binding affinity to target proteins.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cells
Antioxidant ActivityReduces oxidative stress
Kinase InhibitionInhibits specific kinases

Case Studies

  • Cytotoxicity in Breast Cancer :
    • A study demonstrated that this compound significantly reduced proliferation in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights :
    • Molecular docking studies indicated that the compound binds effectively to the active site of certain kinases involved in cell signaling, suggesting a targeted approach in cancer therapy .

Q & A

Q. What are the key synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves two primary steps:
  • Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., polyphosphoric acid) to form the 1H-benzo[d]imidazole moiety .
  • Amide Coupling : Reacting 3,5-dimethoxybenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
  • Yield Optimization : Critical factors include stoichiometric control (1:1.2 molar ratio of aniline to acyl chloride), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the benzimidazole moiety structurally characterized, and what analytical techniques are employed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 428.1602) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., CCDC deposition numbers for analogous compounds) .

Q. What is the role of the 3,5-dimethoxy groups in the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : Methoxy groups enhance water solubility compared to halogenated analogs but may reduce membrane permeability due to increased polarity .
  • Electron-Donating Effects : Methoxy substituents decrease electrophilicity of the benzamide ring, potentially reducing reactivity in nucleophilic environments .
  • Comparative Data :
SubstituentLogPAqueous Solubility (µg/mL)Reference
3,5-OMe2.845 ± 3Target
3,5-Cl3.512 ± 1

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, CF₃) on the benzamide ring compare to methoxy groups in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Potency : Chloro substituents (e.g., 3,5-Cl) increase target affinity (IC₅₀ = 6.4 µM for mGluR5 inhibition) by enhancing hydrophobic interactions .
  • Methoxy Limitations : 3,5-OMe groups reduce potency in mGluR5 assays (IC₅₀ > 20 µM) but improve solubility for in vivo studies .
  • Experimental Design :
  • In Vitro Assays : Competitive binding assays with [³H]MPEP (mGluR5 antagonist) .
  • Molecular Docking : Glide SP scoring in Maestro software to predict binding poses .

Q. What strategies mitigate cytotoxicity while maintaining neuroprotective efficacy in benzimidazole derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce hydrophilic groups (e.g., sulfonamide at position 4) to reduce off-target effects .
  • Dose-Response Profiling : Conduct MTT assays on SH-SY5Y neuronal cells to determine therapeutic index (e.g., IC₅₀ = 12 µM for neuroprotection vs. IC₅₀ = 45 µM for cytotoxicity) .
  • Case Study : N-(1H-benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide showed 14-fold higher potency but lower cell viability (75% death at 50 µM) .

Q. How can regioselectivity challenges in benzimidazole synthesis be addressed?

  • Methodological Answer :
  • Reagent Control : Use NBS (N-bromosuccinimide) to selectively brominate intermediates, directing cyclization to the 2-position .
  • Acid Catalysis : Polyphosphoric acid promotes cyclization over amide formation (yield: 82% vs. 35% with HCl) .
  • By-Product Analysis : LC-MS monitors side products (e.g., open-chain amides) for real-time optimization .

Q. What advanced computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools :
  • CYP450 Metabolism : SwissADME predicts susceptibility to CYP3A4/2D6 oxidation at the methoxy groups .
  • Half-Life Estimation : PKSim models hepatic extraction ratio (0.65) and t₁/₂ = 4.2 h in humans .
  • Validation : Microsomal stability assays (rat liver microsomes, NADPH cofactor) .

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